2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

Catalog No.
S686945
CAS No.
66659-20-9
M.F
C5H7ClN2O2S
M. Wt
194.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

CAS Number

66659-20-9

Product Name

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride

Molecular Formula

C5H7ClN2O2S

Molecular Weight

194.64 g/mol

InChI

InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H

InChI Key

ZEWJJZKVQOMYKJ-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N)CC(=O)O.Cl

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)O.Cl

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS 66659-20-9) is a highly crystalline, bifunctional building block central to the synthesis of beta-lactam antibiotics and beta-3 adrenergic agonists. As the hydrochloride salt of the corresponding free base, it provides a stable 2-aminothiazole moiety linked to a reactive acetic acid side chain. In industrial procurement, this specific salt form is prioritized because it offers a stable melting point of 151–152°C, enhanced shelf-life under standard storage conditions, and excellent solubility in polar protic solvents. These baseline properties make it a superior precursor for large-scale amide coupling reactions, eliminating the handling difficulties and rapid oxidation typically associated with unprotected aminothiazole free bases [1].

Procurement Fit

1

Hydrochloride salt form with reported light stability and resistance to decarboxylation, suitable for long-term storage and reproducible synthesis.

2

Improved water and organic solvent solubility facilitates homogeneous reaction conditions and simplifies work-up.

3

Directly usable side-chain precursor in cefotiam synthesis; one-step salt preparation avoids additional neutralization steps.

Substituting the hydrochloride salt with the free base (CAS 29676-71-9) or N-protected esters introduces significant process inefficiencies. The free base suffers from poor solubility in the aqueous-organic mixtures required for standard EDCI/HOBt couplings and is highly susceptible to oxidative degradation during storage. Conversely, utilizing N-Boc or N-formyl protected derivatives prevents unwanted side reactions but adds mandatory protection and deprotection steps, severely reducing atom economy and increasing API manufacturing costs. The hydrochloride salt naturally suppresses the nucleophilicity of the 2-amino group through protonation and electron withdrawal, allowing for direct, unprotected coupling of the acetic acid moiety without the risk of self-polymerization [1].

Substitution Risk

Target (HCl salt)
  • Light-stable in solution and solid; no decarboxylation reported under normal handling.
  • Soluble in water and organic solvents — supports diverse synthetic routes.
  • One-step direct synthesis with 78.5% yield; eliminates ester hydrolysis.
Substitute risks
  • Free acid (CAS 29676-71-9): light-sensitive, prone to decarboxylation, and limited aqueous solubility (6.5 g/L) may compromise yield and purity.
  • Other thiazole acetic acid derivatives: altered reactivity demands different protection strategies; may not yield cefotiam side chain without extra steps.

Suppression of Self-Coupling in Amide Bond Formation

During the synthesis of complex APIs like Mirabegron, direct amide coupling of the acetic acid moiety is required. Using 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride in the presence of EDC/HOBt results in high-yield cross-coupling without significant self-condensation. The protonated state of the 2-amino group in the hydrochloride salt significantly reduces its nucleophilicity compared to a standard aliphatic amine or the unprotonated free base. This allows the cross-coupling to proceed selectively, avoiding the 20-30% yield loss to self-coupled oligomers typically seen with unprotected, highly reactive amino acids, and bypasses the need for costly N-Boc protection [1].

Evidence DimensionSelf-coupling byproduct formation during EDCI/HOBt activation
Target Compound DataNegligible self-coupling (direct cross-coupling proceeds selectively)
Comparator Or BaselineHighly reactive unprotected amino acids (baseline: significant oligomerization)
Quantified DifferenceEliminates 2 synthetic steps (protection/deprotection) and avoids the 20-30% yield penalty associated with self-oligomerization
ConditionsEDC/HOBt coupling in DMF/aqueous mixtures at room temperature

Enables direct, one-step amide coupling without protecting groups, drastically reducing manufacturing time and reagent costs.

Light Stability
Head-to-head
HCl salt: light-stable, stable in solution and solid
Free acid: light-sensitive, decarboxylation to 2-amino-4-methylthiazole
Reported process stability context; supports reduced impurity risk during storage.
Patent comparison; qualitative difference.

Enhanced Solubility for Homogeneous Phase Reactions

The hydrochloride salt demonstrates superior solubility in polar protic solvents, including methanol and aqueous mixtures, which are frequently used in green-chemistry coupling protocols (such as aqueous EDCI couplings). While the free base (CAS 29676-71-9) exhibits poor solubility in water, the hydrochloride salt dissolves readily, ensuring a homogeneous reaction mixture. This prevents the mass-transfer limitations and extended reaction times associated with heterogeneous free-base suspensions, allowing complete conversion in standard 5-hour coupling cycles [1].

Evidence DimensionSolubility in polar/aqueous coupling media
Target Compound DataSoluble in methanol and aqueous mixtures
Comparator Or BaselineFree base (CAS 29676-71-9): Poor aqueous solubility
Quantified DifferenceEnables homogeneous phase reactions, reducing reaction time to ~5 hours by eliminating mass-transfer limitations
ConditionsAqueous/organic solvent mixtures for EDCI coupling

Homogeneous reaction conditions improve batch-to-batch reproducibility and eliminate the need for excessive solvent volumes during scale-up.

Aqueous Solubility
Cross-study comparable
HCl salt: soluble in water (qualitative)
Free acid: 6.5 g/L at 20°C
Supports homogeneous reaction conditions; may reduce co-solvent need.
Qualitative solubility data; exact multiple to verify.

Thermal Stability and Shelf-Life Predictability

For bulk procurement, the stability of the precursor is paramount. 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a highly crystalline solid with a well-defined melting point of 151–152°C. The salt formation stabilizes the electron-rich aminothiazole ring against atmospheric oxidation, a common degradation pathway for the free base. Consequently, the hydrochloride salt maintains >98% purity when stored under inert gas at 2-8°C, whereas the free base can undergo rapid discoloration and purity degradation, leading to downstream impurity profiles that complicate API crystallization[1].

Evidence DimensionCrystalline stability and melting point
Target Compound DataStable crystalline solid (mp 151-152°C)
Comparator Or BaselineFree base: Prone to oxidative discoloration and degradation
Quantified DifferenceMaintains >98% purity under standard cold storage without the rapid oxidation seen in free bases
ConditionsStorage at 2-8°C under inert atmosphere

Reduces material loss due to degradation and prevents the introduction of oxidation impurities into the final API.

Synthetic Yield
Cross-study comparable
78.5% one-step yield (HCl salt)
Fewer steps vs. free acid route; stable intermediate reduces handling complexity.
Reported from thiourea / 4-chloroacetoacetyl chloride; patent context.
Purity Specification
Data to verify
≥98% assay, single impurity ≤0.5%, total impurity ≤1.0% (supplier spec)
Defined impurity limits may support batch consistency; review lot-specific COA.
Supplier specification; independent verification recommended.

Mirabegron API Synthesis

The compound is the exact precursor required for the final amide coupling step in the commercial synthesis of Mirabegron. Its unique reactivity profile allows for direct coupling with the chiral aniline intermediate without N-protection, maximizing atom economy [1].

Third-Generation Cephalosporin Side-Chain Attachment

Acts as a critical building block for introducing the 2-aminothiazole moiety into beta-lactam antibiotics (e.g., Cefotiam, Ceftibuten), which is essential for conferring high affinity for penicillin-binding proteins and broad-spectrum Gram-negative activity [2].

Development of Novel Thiazole-Based Kinase Inhibitors

Used as a bifunctional linker in medicinal chemistry to construct libraries of thiazole-containing small molecules, where the hydrochloride salt ensures reproducible solubility and coupling efficiency in automated synthesis platforms [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cefotiam GMP manufacturing
Salt-form light stability and aqueous solubility; impurity specification
Batch-to-batch impurity control; regulatory starting material consistency
Thiazole-based bioactive molecule research
Broad solvent compatibility; solid-state storage stability
Reproducible derivatization; scalable synthetic handle
Process development & scale-up
One-step synthesis route; elimination of ester hydrolysis
Process mass intensity reduction; stable intermediate for tech transfer

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